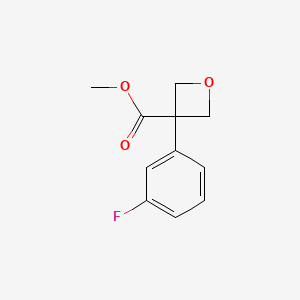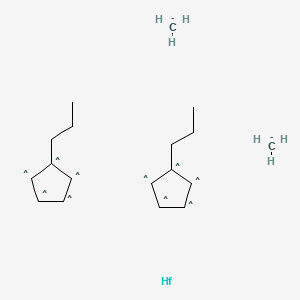![molecular formula C16H17BrO2 B12099359 Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)
Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- is a complex organic compound characterized by its unique spiro structure. This compound features a cyclohexane ring fused to an indene moiety, with additional functional groups including a bromine atom and two methyl groups. The stereochemistry of the compound is specified by the (3R,5S)-rel- configuration, indicating the relative spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the aminomethylation of a precursor compound. For example, the Mannich aminomethylation of 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one can lead to the formation of a heterocyclic system containing an annelated azabicyclic fragment .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as hydroxyl or amino groups.
Scientific Research Applications
Chemistry
In chemistry, Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new organic compounds .
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activities. Spiro compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Industry
In industry, Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- can be used in the development of new materials with unique properties. Its rigid spiro structure can impart stability and rigidity to polymers and other materials.
Mechanism of Action
The mechanism of action of Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic compounds such as Spiro[2H-1-benzopyran-2,2’-[2H]indole] and Spiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione .
Uniqueness
What sets Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- apart is its specific combination of functional groups and stereochemistry. The presence of the bromine atom and the (3R,5S)-rel- configuration gives it unique chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C16H17BrO2 |
|---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
(2'S,6'R)-6-bromo-2',6'-dimethylspiro[3H-indene-2,4'-cyclohexane]-1,1'-dione |
InChI |
InChI=1S/C16H17BrO2/c1-9-6-16(7-10(2)14(9)18)8-11-3-4-12(17)5-13(11)15(16)19/h3-5,9-10H,6-8H2,1-2H3/t9-,10+,16? |
InChI Key |
VGHSAHAGIACVBP-BDTYORIJSA-N |
Isomeric SMILES |
C[C@@H]1CC2(C[C@@H](C1=O)C)CC3=C(C2=O)C=C(C=C3)Br |
Canonical SMILES |
CC1CC2(CC(C1=O)C)CC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)


![8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12099339.png)

![Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12099347.png)


![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)


